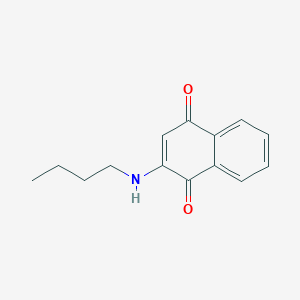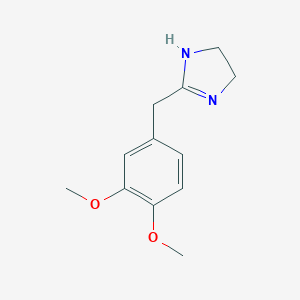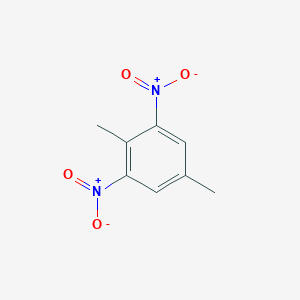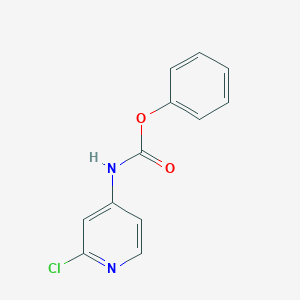
Phenyl (2-chloropyridin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl (2-chloropyridin-4-yl)carbamate, also known as CPT-11, is a chemical compound that has gained significant attention in the field of cancer research due to its potent anti-tumor effects. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic applications.
作用機序
Phenyl (2-chloropyridin-4-yl)carbamate exerts its anti-tumor effects by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication. By inhibiting this enzyme, this compound prevents the replication of cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. Additionally, this compound has been shown to modulate the immune system, leading to enhanced anti-tumor activity.
実験室実験の利点と制限
One advantage of Phenyl (2-chloropyridin-4-yl)carbamate in lab experiments is its potent anti-tumor effects, which make it a valuable tool for studying cancer biology. However, one limitation of this compound is its potential toxicity, which can make it difficult to use in certain experimental settings.
将来の方向性
There are a number of future directions for research on Phenyl (2-chloropyridin-4-yl)carbamate. One area of focus is the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Another area of focus is the identification of biomarkers that can predict patient response to this compound, which could help to personalize treatment strategies. Finally, there is ongoing research into the use of this compound in combination with other drugs or therapies, which could lead to improved treatment outcomes for cancer patients.
科学的研究の応用
Phenyl (2-chloropyridin-4-yl)carbamate has been extensively studied for its anti-tumor effects, particularly in the treatment of colorectal cancer. It has also shown promise in the treatment of other types of cancer, such as lung, breast, and ovarian cancer. In addition to its anti-tumor effects, this compound has also been studied for its potential use in the treatment of Alzheimer's disease.
特性
CAS番号 |
76947-86-9 |
|---|---|
分子式 |
C12H9ClN2O2 |
分子量 |
248.66 g/mol |
IUPAC名 |
phenyl N-(2-chloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-8-9(6-7-14-11)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,14,15,16) |
InChIキー |
RNXPUILJELVPAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=NC=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=NC=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)
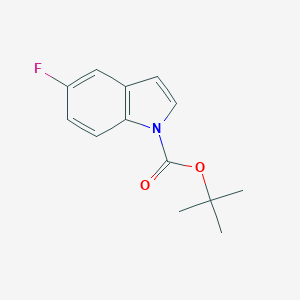

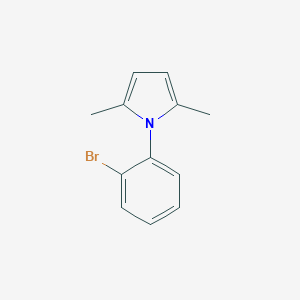


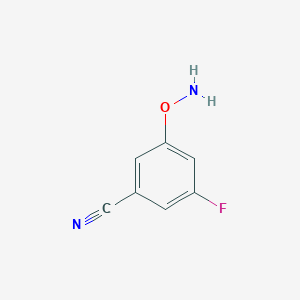

![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)
